molecular formula C23H25Cl2N3OS B1672303 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide CAS No. 474432-66-1

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

Cat. No. B1672303
M. Wt: 462.4 g/mol
InChI Key: CPTSTFKVXWZGEV-UHFFFAOYSA-N
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Description

“N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide” is a compound that has been studied for its high affinity and enantioselective antagonistic properties towards D3 receptors .


Synthesis Analysis

The compound can be prepared from 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine . The synthesis involves the use of functionalized linking chains .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dichlorophenyl ring and a piperazinyl group attached to a butyl chain, which is further linked to a benzo[b]thiophene-2-carboxamide group .

Scientific Research Applications

Neuroscience: Schizophrenia and Parkinson’s Disease Research

Application Summary

FAUC 365 is a highly selective antagonist for the dopamine D3 receptor . It has Ki values of 0.5 nM, 340, 2600, and 3600 nM at D3, D4.4, D2short, and D2Long receptors, respectively . This selectivity makes it a valuable tool in the research of neurological disorders such as schizophrenia and Parkinson’s disease, where dopamine receptors play a crucial role .

Methods of Application

FAUC 365 is typically used in in vitro studies. The compound is dissolved in DMSO to create a solution that can be applied to cell cultures . The specific concentration used can vary depending on the experiment, but the solubility of FAUC 365 in DMSO at 25°C is 33.33 mg/mL .

Results and Outcomes

The use of FAUC 365 in research has helped to elucidate the role of dopamine D3 receptors in neurological disorders. For example, studies have shown that blocking D3 receptors can help to alleviate the symptoms of schizophrenia . However, more research is needed to fully understand the potential therapeutic applications of FAUC 365.

Future Directions

The compound’s high affinity and selectivity for the D3 receptor suggest it could be a useful tool for better understanding the role of this receptor subtype in various conditions, including addiction . It could also serve as a lead compound for the development of novel therapeutic agents .

properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTSTFKVXWZGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
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N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
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N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
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N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide

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